molecular formula C10H13N5O4 B057647 3'-Deoxyguanosine CAS No. 3608-58-0

3'-Deoxyguanosine

Cat. No. B057647
CAS RN: 3608-58-0
M. Wt: 267.24 g/mol
InChI Key: OROIAVZITJBGSM-OBXARNEKSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Deoxyguanosine analogs involves various chemical strategies. For instance, 3-methyl-2'-deoxyguanosine was obtained through a sequence involving conversion into a tricyclic derivative followed by methylation and removal of blocking systems, highlighting the complexity and precision required in synthesizing nucleoside analogs (Golankiewicz, Ostrowski, & Folkman, 1990). Additionally, 2'- and 3'-amino-3'-deoxyguanosine compounds have been synthesized to probe metal ion interactions, illustrating the role of synthetic analogs in understanding biochemical mechanisms (Dai, Lea, Lu, & Piccirilli, 2007).

Molecular Structure Analysis

The molecular structure of 3'-Deoxyguanosine and its analogs plays a crucial role in their interaction with biological molecules. For example, the synthesis of the self-complementary hexamer using the O-3'-phosphoramidite of a modified nucleoside showcased the importance of molecular structure in forming duplexes and influencing helical pitch (Seela & Driller, 1985).

Chemical Reactions and Properties

Chemical reactions involving 3'-Deoxyguanosine and its derivatives reveal their reactivity and potential biological significance. For instance, the reactivity of 3'-amino-3'-deoxyguanosine with nucleoside 5'-phosphorimidazolides suggests a broader range of efficient template-directed syntheses compared to parent nucleosides (Zieliński & Orgel, 1985).

Physical Properties Analysis

The physical properties of 3'-Deoxyguanosine derivatives, such as stability and solubility, are influenced by their unique molecular structures. For instance, 1,N2-ethenodeoxyguanosine shows greater stability of its glycosyl bond compared to unmodified deoxyguanosine, demonstrating the impact of structural modifications on physical properties (Kuśmierek & Singer, 1992).

Chemical Properties Analysis

The chemical properties of 3'-Deoxyguanosine and its analogs, such as their reactivity with other molecules and ability to form specific structures, are crucial for their biological functions. The synthesis and self-assembling properties of 8-aryl-2'-deoxyguanosine derivatives, for example, highlight how chemical modifications can enhance the stability and specificity of G-quadruplex supramolecules (Gubala, Betancourt, & Rivera, 2004).

Scientific Research Applications

  • Lymphopoiesis and Thymus Rudiments

    3'-Deoxyguanosine was found to be selectively toxic to adult T lymphocytes, offering a method to produce lymphocyte-depleted embryonic thymus rudiments for creating chimeric thymus with different haplotypes. This is significant for studying T cell precursors and thymus roles in tolerance and major histocompatibility complex (MHC) restriction (Jenkinson et al., 1982).

  • Biomarker for Oxidative DNA Damage

    8-Hydroxy-2'-deoxyguanosine (8-OH-dG) is an important biomarker for oxidative DNA damage. Its electrochemical performance at poly(3-methylthiophene) modified electrodes has been studied for potential applications in detecting oxidative stress and DNA damage (Li et al., 2007).

  • DNA Adduct Formation with Acrolein or Crotonaldehyde

    Deoxyguanosine reacts with acrolein or crotonaldehyde to form cyclic 1,N2-propanodeoxyguanosine adducts. Understanding these reactions is crucial for studying DNA damage mechanisms related to these compounds (Chung et al., 1984).

  • Generation and Reactivity of 2'-Deoxyguanosin-N1-yl Radical

    The study of 2'-Deoxyguanosin-N1-yl radical's generation and reactivity helps in understanding DNA damage processes, particularly those involving ionizing radiation and other DNA damaging agents (Zheng & Greenberg, 2020).

  • Fenton Reactions and Oxidative DNA Damage

    Research on the oxidative damage to DNA constituents by iron-mediated Fenton reactions using 2′-Deoxyguanosine and other derivatives has implications for understanding the oxidative stress and damage in DNA (Henle et al., 1996).

  • DNA Precursor Metabolism and Poly(ADP-ribose) Synthetase Inhibition

    Studies on how 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, affects DNA precursor metabolism, including deoxyguanosine, provide insights into cellular processes and DNA repair mechanisms (Milam et al., 1986).

  • Signal Molecule and Biomarker Role of 8-Oxo-2'-Deoxyguanosine

    The study of 8-oxo-dG as a biomarker of oxidative DNA damage and its role as a signal molecule in activating cell resistance to stress and DNA repair offers important implications for genomic research and disease diagnosis (Marmiy & Esipov, 2018).

Future Directions

The research of mismatched base-pairing interactions has great significance because they play an important role in various processes related to the biological function of nucleic acids . This can help to reveal genetic diseases caused by non–B-DNA structures . The interaction mode and full characterizations of g–motif will contribute to the study of the mismatched DNA interaction .

properties

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIAVZITJBGSM-OBXARNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957487
Record name 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxyguanosine

CAS RN

3608-58-0
Record name 3-Deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-deoxyguanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Deoxyguanosine
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Citations

For This Compound
597
Citations
SR Jenkins, FW Holly, E Walton - The Journal of Organic …, 1965 - ACS Publications
August 1965 Page 1 Notes 2851 August 1965 Anal. Caled, for C2SH40N2O3: C, 74.96; H, 8.68; N, 6.03. Found: 0,74.91; H, 8.35; N.6.15. 1,2,3,9,10,1 Oa/3-Hexahydro-7-methoxy-2a-phenanthrenecarboxylic …
Number of citations: 29 pubs.acs.org
L Zhang, Z Cui, B Zhang - Helvetica chimica acta, 2003 - Wiley Online Library
… in EtOH/ AcOH to afford 3'-amino-3'-deoxyguanosine. … methods to prepare 3'-amino-3'-deoxyguanosine by the attachment of the … of 3'-amino-3'-deoxyguanosine directly from guanosine. …
Number of citations: 28 onlinelibrary.wiley.com
TL Sheppard, AT Rosenblatt… - The Journal of Organic …, 1994 - ACS Publications
… became interested in preparing oligonucleotides containing 3'-deoxyguanosine and 3'deoxycytidine. … ) of 3'deoxycytidine (1) and 3'-deoxyguanosine(2) andoutline the successful use …
Number of citations: 36 pubs.acs.org
WS Zielinski, LE Orgel - Nucleic Acids Research, 1985 - academic.oup.com
… The corresponding imidazole derivatives of 3′-amino-3′-deoxyguanosine-5′-phosphate both condense on these templates to give virtually identical families of products. Our results …
Number of citations: 60 academic.oup.com
Q Dai, CR Lea, J Lu, JA Piccirilli - Organic Letters, 2007 - ACS Publications
… -3‘-deoxyguanosine were carried out by modifying Zhang's recent synthesis of 3‘-amino-3‘-deoxyguanosine. … of the protecting groups 25 gave 3‘- 15 N-amino-3‘-deoxyguanosine 12. …
Number of citations: 10 pubs.acs.org
BC Bookser, NB Raffaele, KR Reddy… - … and Nucleic Acids, 2009 - Taylor & Francis
The synthesis of 3′-amino-3′-deoxyguanosine and 3′-amino-3′-deoxyxyloguanosine monophosphate HepDirect prodrugs from guanosine is reported. Initial incorporation of N,N-…
Number of citations: 8 www.tandfonline.com
Z Cui, L Zhang, B Zhang - Tetrahedron Letters, 2001 - Elsevier
… for 3′-deoxyguanosine have been described. The most efficient route of 3′-deoxyguanosine synthesis in … and 3′-deoxyguanosine in very high yield from corresponding nucleosides. …
Number of citations: 12 www.sciencedirect.com
M Tohidi, WS Zielinski, CHB Chen, LE Orgel - Journal of molecular …, 1987 - Springer
3′-Amino-3′-deoxyguanosine-5′-phosphorimidazolidate (ImpGnh 2 ) oligomerizes more rapidly and regiospecifically than related nucleotide derivatives on ad(CpCpCpCpC) …
Number of citations: 22 link.springer.com
GX He, N Bischofberger - Tetrahedron letters, 1995 - Elsevier
… Protected 3'-deoxyguanosine was synthesized from guanosine … the preparation of 3'-deoxyguanosine on a preparative scale. A … However, synthesis of 3'-deoxyguanosine by this method …
Number of citations: 11 www.sciencedirect.com
HM Kissman, A Small Hoffman… - Journal of Medicinal …, 1963 - ACS Publications
… interested in the preparation of 3-aminoribofuranosyl derivatives of other naturally-occurring bases8 and in this paper we wish to report the synthesis of 3'-amino-3'-deoxyguanosine (2) …
Number of citations: 11 pubs.acs.org

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